4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C17H16ClN5. It is known for its unique structure, which combines a dimethylamino group, a nitrobenzaldehyde moiety, and a phthalazinyl hydrazone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-chloro-1-phthalazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of nitroamines or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzaldehydes or phthalazinyl derivatives.
Scientific Research Applications
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with molecular targets and pathways. For instance, its antileishmanial activity is believed to be mediated through oxidative stress, which affects the viability of the Leishmania braziliensis parasite . The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone
Uniqueness
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN6O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C17H15ClN6O2/c1-23(2)14-8-7-11(9-15(14)24(25)26)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10H,1-2H3,(H,21,22)/b19-10+ |
InChI Key |
XRDQVCQTOKLPHI-VXLYETTFSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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